3-Ethynylmorpholine

Description

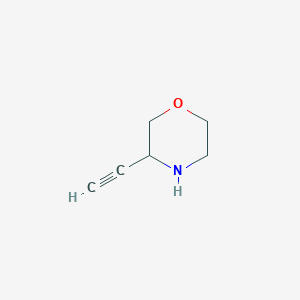

3-Ethynylmorpholine (C₆H₉NO) is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) substituted with an ethynyl (-C≡CH) group at the 3-position. It is commonly encountered as its hydrochloride salt (this compound hydrochloride), which enhances stability and aqueous solubility . Morpholine derivatives are widely utilized in medicinal chemistry, polymer science, and catalysis due to their polarity, hydrogen-bonding capacity, and modular reactivity. The ethynyl group confers unique reactivity, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for bioconjugation and materials science .

Properties

IUPAC Name |

3-ethynylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-2-6-5-8-4-3-7-6/h1,6-7H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTVRKZYEXOZHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1COCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethynylmorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with acetylene in the presence of a suitable catalyst. This reaction typically requires specific conditions, such as elevated temperatures and pressures, to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification and distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylmorpholine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions, where the ethynyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

3-Ethynylmorpholine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethynylmorpholine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The ethynyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Morpholine Derivatives

Morpholine (Baseline Comparison)

- Structure: Unsubstituted morpholine (C₄H₉NO).

- Applications : Primarily a solvent or intermediate; less reactive than 3-ethynylmorpholine.

4-Ethynylmorpholine (Positional Isomer)

- Hypothetical Structure : Ethynyl group at the 4-position instead of 3.

- Comparison : Positional substitution alters electronic and steric properties. The 3-position substitution in this compound may favor regioselective reactions due to proximity to the nitrogen atom.

Ethynyl-Substituted Amines

Propargylamine (HC≡C-CH₂-NH₂)

- Structure : Linear amine with terminal ethynyl group.

- Key Differences : Lacks the morpholine ring, reducing rigidity and hydrogen-bonding capacity.

- Reactivity : Ethynyl group enables click chemistry but lacks the heterocyclic stability of this compound.

Heterocyclic Ethers and Amines

4-Iodo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole

- Structure : Pyrazole core with methoxyethyl and iodo substituents .

- Comparison: The methoxyethyl group provides ether-like polarity, but the pyrazole ring lacks the nitrogen-oxygen synergy of morpholine.

3-Ethylaminomethyl-pyrrolidine-1-carboxylic Acid Benzyl Ester

- Structure: Pyrrolidine ring with ethylaminomethyl and benzyl ester groups .

- Comparison : Pyrrolidine (5-membered ring with one nitrogen) vs. morpholine (6-membered with N and O). The benzyl ester increases lipophilicity, whereas this compound’s hydrochloride salt enhances hydrophilicity.

Comparative Analysis Table

| Compound | Core Structure | Key Functional Groups | Reactivity/Applications |

|---|---|---|---|

| This compound | Morpholine | Ethynyl (-C≡CH) | Click chemistry, bioconjugation, catalysis |

| Morpholine | Morpholine | None | Solvent, intermediate synthesis |

| Propargylamine | Linear amine | Ethynyl (-C≡CH) | Click chemistry, polymer crosslinking |

| 4-Iodo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole | Pyrazole | Methoxyethyl, iodo | Halogen bonding, agrochemical intermediates |

| 3-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester | Pyrrolidine | Ethylaminomethyl, benzyl ester | Lipophilic drug candidates, peptide mimics |

Biological Activity

3-Ethynylmorpholine is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Morpholine and its derivatives are known to exhibit a variety of pharmacological effects, including anti-cancer, anti-HIV, and neuroprotective properties. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Pharmacological Properties

- CNS Activity : Morpholine derivatives are recognized for their ability to modulate central nervous system (CNS) receptors. This compound may influence neurotransmitter systems, particularly those involved in mood regulation and pain perception. Studies indicate that morpholines can improve the permeability of compounds across the blood-brain barrier (BBB), enhancing their efficacy in treating CNS disorders .

- Anticancer Activity : Research has demonstrated that morpholine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with morpholine structures have shown inhibitory activity against non-small cell lung carcinoma (NSCLC) cell lines, with IC50 values indicating potent antiproliferative effects .

- Enzyme Inhibition : this compound has been studied for its ability to inhibit key enzymes involved in disease processes. For example, it has been suggested that morpholine derivatives can inhibit β-secretase (BACE-1), an enzyme implicated in Alzheimer’s disease pathology .

- Receptor Modulation : The compound likely interacts with various receptors, including sigma receptors and cannabinoid receptors, influencing neurochemical pathways associated with mood disorders and pain management .

- Cell Cycle Regulation : In vitro studies have shown that this compound can alter cell cycle progression in cancer cells, promoting apoptosis and reducing the population of cells in the G0–G1 phase while increasing those in the G2/M phase .

Anticancer Efficacy

A study focused on the synthesis of benzofuran derivatives containing morpholine groups revealed that these compounds exhibited notable anticancer properties against A549 and NCI-H23 cell lines. The most active compound demonstrated an IC50 value comparable to established chemotherapeutics like staurosporine, highlighting the potential of morpholine derivatives as anticancer agents .

Neuroprotective Effects

Research into the neuroprotective capabilities of morpholines suggests that they may play a role in mitigating neurodegenerative diseases. The modulation of neurotransmitter systems by this compound could provide therapeutic benefits for conditions such as Alzheimer’s and Parkinson’s diseases by enhancing synaptic function and reducing neuroinflammation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.